molecular formula C20H22N2 B10839184 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole

1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole

Cat. No.: B10839184
M. Wt: 290.4 g/mol
InChI Key: LJLOALSYDDARJF-UHFFFAOYSA-N
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Description

1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole is a chemical compound characterized by the presence of a biphenyl group attached to a pentyl chain, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole typically involves the reaction of 1-bromo-4-(biphenyl-4-yl)pentane with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where nucleophiles or electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzymes, affecting their activity. The biphenyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Biphenyl-4-yl-pentyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. The imidazole ring can participate in various chemical reactions and interactions, making this compound versatile for different applications.

Properties

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[1-(4-phenylphenyl)pentyl]imidazole

InChI

InChI=1S/C20H22N2/c1-2-3-9-20(22-15-14-21-16-22)19-12-10-18(11-13-19)17-7-5-4-6-8-17/h4-8,10-16,20H,2-3,9H2,1H3

InChI Key

LJLOALSYDDARJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CN=C3

Origin of Product

United States

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